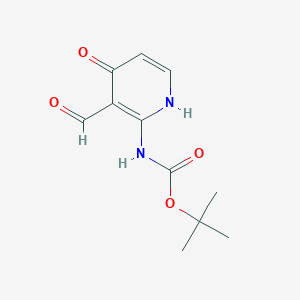![molecular formula C16H13Cl2N3O2 B2922540 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone CAS No. 339023-37-9](/img/structure/B2922540.png)
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is a chemical compound belonging to the phthalazinone class. Its structure features a phthalazinone core substituted with a 2,4-dichlorobenzyl group and an amino-methyl linker. This compound finds its place in various fields of research and industrial applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone typically involves multiple steps, including:
Formation of the phthalazinone core: : Starting with an appropriate phthalic anhydride or derivative.
Substitution with the 2,4-dichlorobenzyl group: : Employing a nucleophilic aromatic substitution reaction.
Introduction of the amino-methyl linker: : Using an amine functional group under controlled conditions.
Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the product.
Industrial Production Methods
Industrial-scale production may use continuous flow reactors to optimize reaction times and yields. Automation and advanced monitoring technologies help maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can be oxidized under strong oxidative conditions.
Reduction: : Reduction reactions under suitable conditions.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nucleophiles (amines, alcohols).
Major Products
Oxidation: : Yields various oxidized derivatives.
Reduction: : Leads to reduced amines or alcohols.
Substitution: : Forms substituted phthalazinones or benzyl derivatives.
Aplicaciones Científicas De Investigación
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is pivotal in several research areas:
Chemistry
Catalysis: : Used as a ligand or catalyst in organic reactions.
Material Science: : Incorporated in the synthesis of advanced materials.
Biology
Biochemical Probes: : Employed in studies to explore enzyme mechanisms and interactions.
Drug Discovery: : Investigated for potential pharmacological activities.
Medicine
Therapeutic Potential: : Explored for treating conditions due to its unique interaction with biological targets.
Industry
Agrochemicals: : Evaluated for pesticidal or herbicidal properties.
Pharmaceutical Intermediates: : Used in the synthesis of complex pharmaceutical compounds.
Mecanismo De Acción
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone interacts with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involve binding to active sites, altering conformations, or affecting catalytic functions, leading to desired biochemical outcomes.
Comparación Con Compuestos Similares
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone stands out due to its dichlorobenzyl substitution, which enhances its reactivity and binding affinity compared to similar compounds.
Similar Compounds
Phthalazinone derivatives: : Structurally related but lacking the specific 2,4-dichlorobenzyl group.
Benzyl-substituted compounds: : Other benzyl derivatives with different substitution patterns.
This unique combination of properties makes this compound a compound of significant interest across various domains.
Hope this fulfills your curiosity! Anything else you need?
Propiedades
IUPAC Name |
4-[[(2,4-dichlorophenyl)methoxyamino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-6-5-10(14(18)7-11)9-23-19-8-15-12-3-1-2-4-13(12)16(22)21-20-15/h1-7,19H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIFGMDNMJUQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)



![8-(3-chloro-4-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2922466.png)



![N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2922474.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)
![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)
![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)

![5-Cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2922480.png)
